Ethyl 2-(methylamino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

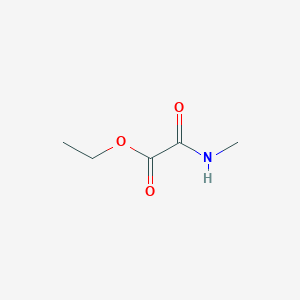

Ethyl 2-(methylamino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a keto group attached to the same carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylamino)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalate with methylamine under controlled conditions. The reaction typically proceeds as follows:

Reaction of Ethyl Oxalate with Methylamine: Ethyl oxalate is reacted with an excess of methylamine in an organic solvent such as ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(methylamino)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding ethyl 2-(methylamino)-2-hydroxyacetate.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of ethyl 2-(methylamino)-2-hydroxyacetate.

Substitution: Formation of various substituted esters or amides.

Applications De Recherche Scientifique

Ethyl 2-(methylamino)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2-(methylamino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to modulation of biological processes.

Comparaison Avec Des Composés Similaires

Ethyl 2-(methylamino)-2-oxoacetate can be compared with other similar compounds such as:

Ethyl 2-amino-2-oxoacetate: Lacks the methyl group on the amino nitrogen.

Mthis compound: Has a methyl ester group instead of an ethyl ester group.

Ethyl 2-(ethylamino)-2-oxoacetate: Contains an ethyl group on the amino nitrogen instead of a methyl group.

Uniqueness

The presence of both the ethyl ester and methylamino groups in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Activité Biologique

Ethyl 2-(methylamino)-2-oxoacetate (EMAA) is an organic compound that has garnered attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article presents a comprehensive overview of the biological activity of EMAA, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

EMAA can be synthesized through various methods, with one common approach being the condensation of glycine ethyl ester with N-methylisocyanoacetate. This method yields EMAA in good quantities, making it accessible for further research and applications.

Structural Characteristics

EMAA features a unique structure that includes:

- An ethyl ester

- A methylamino group

- A keto group

This structural arrangement allows it to participate in diverse chemical reactions, contributing to its biological activity. Its similarity to amino acids, particularly glycine, suggests potential roles in biochemical processes and therapeutic applications .

Enzyme Interactions and Metabolic Pathways

Research indicates that EMAA may interact with various enzymes, affecting metabolic pathways. The compound's ability to act as a precursor in synthesizing biologically active molecules highlights its significance in drug development and therapeutic applications .

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that EMAA exhibits antimicrobial and anticancer properties. Its structural components may contribute to these activities by interacting with cellular targets involved in growth and proliferation .

The specific mechanisms through which EMAA exerts its biological effects are still under investigation. However, its interactions with key metabolic enzymes suggest that it may influence pathways such as glycolysis and amino acid metabolism. For instance, compounds similar to EMAA have been shown to inhibit lactate dehydrogenase (LDH), thereby affecting lactate production and energy metabolism.

Case Studies and Experimental Data

Recent studies have focused on the biological effects of EMAA in vitro and in vivo. Notably, one study demonstrated that derivatives of EMAA showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 μg/mL. This indicates a potential for developing new antimicrobial agents based on the structure of EMAA .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| EMAA Derivative 1 | Active against MRSA | 1.56 |

| EMAA Derivative 2 | Moderate activity against Gram-positive bacteria | 12.5 |

| EMAA Derivative 3 | Weak activity against Gram-negative bacteria | >400 |

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms of EMAA and its derivatives. Understanding these pathways will provide insights into their therapeutic potential and applications in pharmaceuticals.

Propriétés

IUPAC Name |

ethyl 2-(methylamino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZKKPQRSZDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.